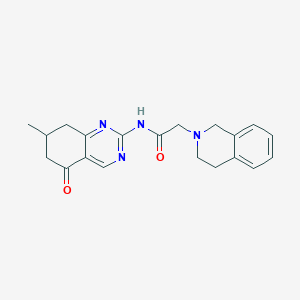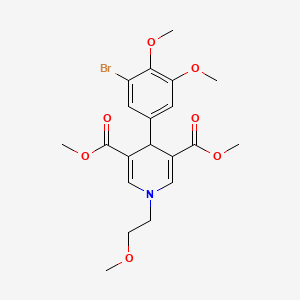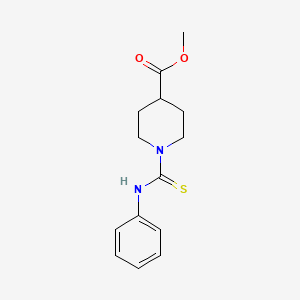![molecular formula C23H22N2OS B4703337 N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide](/img/structure/B4703337.png)
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Overview
Description
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPC belongs to the class of carbonic anhydrase inhibitors, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-convulsant effects.
Mechanism of Action
The mechanism of action of DPC is primarily through its inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by DPC leads to a reduction in the activity of this enzyme and a subsequent alteration in the physiological processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPC are primarily related to its inhibition of carbonic anhydrase. DPC has been shown to reduce the production of bicarbonate and protons, which affects the acid-base balance in the body. DPC has also been shown to reduce the production of aqueous humor in the eye, which lowers intraocular pressure. Additionally, DPC has been shown to inhibit the growth of cancer cells and reduce the frequency and severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPC in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other physiological processes. Additionally, DPC has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development.
One of the limitations of using DPC in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. Additionally, DPC has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on DPC, including:
1. Further exploration of its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs.
2. Investigation of its potential as an anti-convulsant drug, including its effectiveness in different types of epilepsy and its potential side effects.
3. Development of new synthesis methods for DPC that improve its solubility and pharmacokinetic properties.
4. Exploration of its potential in other diseases, such as glaucoma and Alzheimer's disease.
5. Investigation of its mechanism of action in more detail, including its effects on other physiological processes beyond carbonic anhydrase inhibition.
In conclusion, DPC is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its specificity for carbonic anhydrase and low toxicity make it a promising candidate for drug development in various diseases, including cancer, epilepsy, and glaucoma. Further research is needed to explore its potential in these and other diseases and to develop new synthesis methods that improve its pharmacokinetic properties.
Scientific Research Applications
DPC has been extensively studied for its potential therapeutic properties in various diseases, including cancer, epilepsy, and glaucoma. In cancer research, DPC has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. DPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
In epilepsy research, DPC has been shown to have anti-convulsant properties, possibly due to its inhibitory effect on carbonic anhydrase. DPC has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and further research is needed to explore its potential as an anti-convulsant drug.
In glaucoma research, DPC has been shown to lower intraocular pressure, which is a major risk factor for glaucoma. DPC has been shown to inhibit carbonic anhydrase in the ciliary body of the eye, which reduces the production of aqueous humor and lowers intraocular pressure.
properties
IUPAC Name |
N-(3,3-diphenylpropylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c26-22(20-14-8-3-9-15-20)25-23(27)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFSRGSUCWRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dichlorophenyl)-N'-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4703277.png)
![1-(2-methoxyphenyl)-3-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703286.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)

![1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4703301.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703302.png)

![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)
![4-sec-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4703343.png)
![3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4703349.png)